N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-4-(propane-2-sulfonyl)benzamide
Description
N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-4-(propane-2-sulfonyl)benzamide is a benzamide derivative featuring a cyclopenta[c]pyrazole core substituted with a 2-methyl group and a propane-2-sulfonyl moiety. Its structure combines a bicyclic heterocycle (cyclopenta[c]pyrazole) with a sulfonylbenzamide group, which may confer unique physicochemical and pharmacological properties.
Properties
IUPAC Name |
N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-4-propan-2-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-11(2)24(22,23)13-9-7-12(8-10-13)17(21)18-16-14-5-4-6-15(14)19-20(16)3/h7-11H,4-6H2,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEHUPHWFYYMQQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C3CCCC3=NN2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-4-(propane-2-sulfonyl)benzamide is a complex organic compound that has gained attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, structural characteristics, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclopenta[c]pyrazole moiety, which is known for its diverse biological activities. Below is a summary of its key structural properties:
| Property | Details |
|---|---|
| Molecular Formula | C₁₃H₁₈N₄O₂S |
| Molecular Weight | 302.37 g/mol |
| CAS Number | 1105251-16-8 |
| Functional Groups | Benzamide, Sulfonyl |
The presence of the sulfonyl group and the unique cyclopenta[c]pyrazole structure may contribute to its biological properties.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of pyrazole have shown effectiveness against various bacterial strains. The mechanism often involves the disruption of bacterial cell walls or interference with metabolic pathways.
Anticancer Potential
Studies have suggested that this compound may possess anticancer properties. A notable study demonstrated that pyrazole derivatives could induce apoptosis in cancer cells by activating specific signaling pathways.
The proposed mechanisms for the biological activities include:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for cell proliferation in cancerous cells.
- DNA Interaction : Some studies suggest that similar compounds can intercalate with DNA, disrupting replication and transcription processes.
Case Study 1: Antimicrobial Screening
A recent study screened various pyrazole derivatives against common pathogens. The results indicated that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Case Study 2: Anticancer Efficacy
In vitro studies on human cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner. Flow cytometry analyses indicated an increase in sub-G1 phase cells, suggesting effective cell cycle arrest. The IC50 values were determined to be in the low micromolar range.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of Cyclopenta[c]pyrazole Core : This can be achieved through cyclization reactions involving hydrazines and diketones.
- Sulfonylation Reaction : The introduction of the sulfonyl group is performed using sulfonyl chlorides in the presence of bases like pyridine.
- Amidation : Finally, the benzamide moiety is introduced through an amidation reaction with appropriate acyl chlorides.
Comparison with Similar Compounds
N-(1-(4-Methoxyphenyl)-3-oxo-3-((4-(N-(substituted)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamide (3a–g)
- Core Structure: These derivatives share a benzamide backbone but replace the cyclopenta[c]pyrazole with a 4-methoxyphenyl-enol-oxazolone system.
- Substituents : The sulfamoyl group at the para position of the phenyl ring contrasts with the propane-2-sulfonyl group in the target compound. The methoxy group may enhance lipophilicity but reduce metabolic stability compared to the methyl group on the pyrazole core .
- Synthesis : Synthesized via acetic acid/sodium acetate-mediated condensation, a milder method compared to coupling reagents like HATU used in sulfonamide derivatives .
Methyl 2-({4H,5H,6H-cyclopenta[b]thiophen-2-yl}formamido)-3-phenylpropanoate
- Core Structure: Features a cyclopenta[b]thiophene instead of cyclopenta[c]pyrazole.
- Substituents: A formamido linker and phenylpropanoate ester distinguish it from the benzamide-sulfonyl motif. The ester group increases lipophilicity but reduces hydrolytic stability relative to the sulfonyl group .
Sulfonamide-Containing Analogues
N-((1S,3R,4S)-3-ethyl-4-(3-(2-hydroxyethyl)-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)cyclopentyl)cyclopropanesulfonamide
- Core Structure : Contains an imidazo-pyrrolo-pyrazine fused system, offering a larger aromatic surface than the bicyclic pyrazole.
- The hydroxyethyl side chain may improve solubility but introduce metabolic liabilities .
- Synthesis : Uses HATU/DIEA for amide coupling and Lawesson’s reagent for sulfur incorporation, highlighting more complex synthetic routes compared to the target compound’s presumed synthesis .
Functional Implications
- Bioavailability : The propane-2-sulfonyl group in the target compound likely improves aqueous solubility compared to cyclopropanesulfonamide derivatives, which may exhibit higher membrane permeability .
- Metabolic Stability : The methyl group on the pyrazole core could reduce oxidative metabolism relative to methoxy-substituted analogs .
- Target Binding : Pyrazole’s hydrogen-bonding capacity may enhance interactions with kinase ATP-binding pockets compared to thiophene or oxazolone cores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
